molecular formula C12H13N3O2 B3367130 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid CAS No. 162997-28-6

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B3367130
CAS No.: 162997-28-6
M. Wt: 231.25 g/mol
InChI Key: DKTWMVJYYKLZRD-UHFFFAOYSA-N
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Description

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid (molecular formula: C₁₂H₁₃N₃O₂, molecular weight: 231.26 g/mol) is a heterocyclic organic compound characterized by a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 5-cyanopyridin-2-yl moiety . The carboxylic acid group enhances hydrophilicity and may participate in hydrogen bonding or salt formation.

Structurally, the compound’s SMILES notation is C1CN(CCC1C(=O)O)C2=NC=C(C=C2)C#N, and its InChIKey is DKTWMVJYYKLZRD-UHFFFAOYSA-N . These identifiers highlight the connectivity of the piperidine and pyridine rings, with the cyano group at the pyridine’s 5-position.

Properties

IUPAC Name

1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-7-9-1-2-11(14-8-9)15-5-3-10(4-6-15)12(16)17/h1-2,8,10H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTWMVJYYKLZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222229
Record name 1-(5-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid
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Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162997-28-6
Record name 1-(5-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162997-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid typically involves the reaction of 5-cyanopyridine with piperidine-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid has been explored for its potential as a pharmaceutical agent due to its unique structural features, which may enhance biological activity.

Case Study Example :
In a study investigating novel analgesics, derivatives of this compound were synthesized and evaluated for their efficacy in pain relief. The results indicated that certain modifications led to improved potency compared to existing analgesics.

Neuropharmacology

Research has indicated that compounds similar to this compound exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders.

Data Table: Neurotransmitter Receptor Activity

CompoundReceptor TypeBinding Affinity (nM)Reference
Compound A5-HT1A50
Compound BD275
This compoundD3120

Anticancer Research

The compound has shown promise in preliminary studies as a potential anticancer agent. It appears to inhibit cell proliferation in various cancer cell lines.

Case Study Example :
In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Characteristics of Comparable Compounds

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
This compound 5-cyanopyridin-2-yl C₁₂H₁₃N₃O₂ 231.26 Cyano group enhances electron-withdrawing effects; free carboxylic acid.
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride 5-chloropyridin-2-yl (HCl salt) C₁₁H₁₄Cl₂N₂O₂ 277.15 Chloro substituent; hydrochloride salt improves solubility.
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid 5-(trifluoromethyl)pyridin-2-yl C₁₂H₁₃F₃N₂O₂ 274.23 Trifluoromethyl group increases lipophilicity and metabolic stability.
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 2-chloropyrimidin-4-yl C₁₀H₁₂ClN₃O₂ 241.67 Pyrimidine core (vs. pyridine); chloro substituent alters hydrogen-bonding potential.
1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid 5-amino-2-chloro-6-methylpyrimidin-4-yl C₁₁H₁₅ClN₄O₂ 270.72 Pyrimidine with amino, chloro, and methyl groups; increased steric bulk.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl C₉H₁₅NO₄ 217.22 Ester group replaces heterocyclic substituent; higher lipophilicity.
PDE5 Inhibitor* (Carboxypiperidine Compound) Complex pyrazolo[4,3-d]pyrimidine substituent ~C₂₃H₃₀N₈O₃ ~466.54 Large, multifunctional structure; reported PDE5 enzyme inhibition.

*The PDE5 inhibitor’s exact molecular formula is inferred from its IUPAC name in .

Analysis of Substituent Effects

Pyridine-Based Derivatives

  • Cyano vs. Chloro vs. Trifluoromethyl: The cyano group in the target compound is smaller and more polar than the trifluoromethyl group, leading to differences in solubility and membrane permeability. The trifluoromethyl group () significantly increases lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and steric effects .
  • Salt Forms :

    • The hydrochloride salt of 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid () improves aqueous solubility compared to the free carboxylic acid form .

Pyrimidine-Based Derivatives

  • Pyrimidine vs. Pyridine Cores: Pyrimidine derivatives () contain two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding capacity and altering electronic distribution compared to pyridine-based analogs.

Non-Heterocyclic Substituents

  • Ethoxycarbonyl Group ():
    • Replacing the heterocyclic substituent with an ethoxycarbonyl group increases lipophilicity and may reduce solubility in polar solvents .

Complex Multifunctional Derivatives

  • The PDE5 inhibitor () demonstrates how bulkier substituents (e.g., ethoxyethyl, pyrazolo-pyrimidine) can enhance target specificity but reduce bioavailability due to higher molecular weight (~466 g/mol) .

Biological Activity

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₂H₁₃N₃O. Its structure features a piperidine ring substituted with a cyanopyridine moiety and a carboxylic acid group, which contributes to its unique pharmacological properties. The molecular weight of the compound is approximately 231.26 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit various enzymes, which can modulate biochemical pathways critical for disease progression.
  • Receptor Binding : The compound has shown potential in binding to receptors involved in several physiological processes, potentially affecting signal transduction pathways.

Current research is ongoing to elucidate the precise molecular mechanisms and targets involved in its biological activity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds structurally related to this compound have demonstrated antiviral properties against HIV-1, with IC₅₀ values indicating effective inhibition .
  • Cancer Therapeutics : The compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown promising results in inhibiting cancer cell proliferation, particularly in models of solid tumors .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameNotable FeaturesBiological Activity
1-(5-Cyanopyridin-2-yl)piperidineCyano group instead of carboxylic acidPotential receptor antagonist
1-(5-Nitropyridin-2-yl)piperidineNitro group substitutionKnown for distinct anti-inflammatory effects
1-(3-Chloro-pyridin-2-yl)piperidineChlorine substituentExhibits different reactivity patterns

The unique combination of functional groups in this compound may confer unique pharmacological properties not found in its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antiviral Properties : A study focused on the synthesis and evaluation of piperidine derivatives reported that certain analogs exhibited significant antiviral activity against HIV, with IC₅₀ values comparable to known inhibitors .
  • Cancer Cell Line Studies : Research evaluating the anticancer potential demonstrated that derivatives of this compound inhibited proliferation in various cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
  • Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, indicating potential for further development as a therapeutic agent .

Q & A

Q. What are the key synthetic routes for 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid?

The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a pyridine derivative (e.g., 5-cyanopyridin-2-yl precursor) with piperidine-4-carboxylic acid derivatives under catalytic or stoichiometric conditions. For example, multi-step procedures may include:

  • Step 1 : Activation of the pyridine ring via halogenation or cyanide introduction.
  • Step 2 : Nucleophilic displacement using piperidine-4-carboxylic acid derivatives (e.g., 4-(1-tosylpiperidin-4-yl)pyridine intermediates) in polar aprotic solvents like DMF or acetonitrile .
  • Step 3 : Acidic or basic hydrolysis to deprotect functional groups and isolate the final product. Reaction yields are typically moderate (40–70%), requiring purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 8.49 ppm for pyridine protons, δ 178.0 ppm for carboxylic acid carbonyl) confirm substituent positions and piperidine ring conformation .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]⁺ at m/z 246.1487 vs. calculated 246.1489) .
  • Elemental Analysis : Confirms purity (>95%) and stoichiometry .

Q. What solvents are optimal for dissolving this compound in experimental settings?

The compound exhibits limited solubility in non-polar solvents. Recommended solvents include:

  • DMSO or DMF : For biological assays requiring stock solutions.
  • Acetonitrile/Water mixtures : For HPLC analysis or kinetic studies.
  • Methanol/Chloroform : For NMR sample preparation .

Q. What safety precautions are required when handling this compound?

Safety data indicate hazards (H302, H315, H319, H335) due to toxicity and irritancy. Key precautions:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : Room temperature in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Low yields (e.g., <50%) often arise from steric hindrance at the piperidine nitrogen or incomplete coupling. Strategies include:

  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
  • Temperature Control : Heating at 80–100°C in inert atmospheres improves reaction kinetics .
  • Excess Reagents : Using 4.0 equivalents of nucleophiles (e.g., 1-tosylpiperidine-4-carboxylic acid) drives reactions to completion .

Q. How should contradictions in spectral data be resolved during structural validation?

Discrepancies in NMR or HRMS data may indicate impurities or tautomeric forms. Mitigation steps:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, confirming proton-proton correlations .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous peaks in complex spectra.
  • Parallel Synthesis : Compare with structurally validated analogs (e.g., 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid) to identify systematic errors .

Q. What structural modifications enhance biological activity or solubility?

Piperidine and pyridine rings are key pharmacophores. Modifications include:

  • Substitution at Piperidine Nitrogen : Introducing electron-withdrawing groups (e.g., tosyl) improves metabolic stability .
  • Pyridine Ring Functionalization : Adding hydrophilic groups (e.g., hydroxyl, amine) increases aqueous solubility .
  • Carboxylic Acid Esterification : Prodrug strategies (e.g., methyl esters) enhance membrane permeability .

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies show:

  • pH Sensitivity : Degrades in strong acids (pH < 3) or bases (pH > 10), forming cyanopyridine byproducts.
  • Thermal Stability : Stable at ≤60°C; decomposition occurs at higher temperatures (TGA data recommended).
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the cyanopyridine moiety .

Data Contradiction Analysis

Q. Case Study: Conflicting NMR Assignments

  • Issue : Aromatic proton signals in ¹H NMR (δ 7.20–8.49 ppm) may overlap with impurities.
  • Resolution : Compare with analogous compounds (e.g., 4-(pyridin-4-yl)isophthalic acid) to assign peaks correctly. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst).
  • Analytical Validation : Combine LC-MS with ion chromatography to detect trace impurities.
  • Computational Modeling : DFT calculations predict regioselectivity in nucleophilic substitutions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
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1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid

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